5-(2,3-dihydroindole-1-carbonyl)-N,N-diethylthiophene-3-sulfonamide
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Overview
Description
5-(2,3-dihydroindole-1-carbonyl)-N,N-diethylthiophene-3-sulfonamide is a complex organic compound that features a unique combination of indole and thiophene moieties. Indole is a significant nitrogen-based heterocycle known for its biological and pharmaceutical activities . Thiophene, on the other hand, is a sulfur-containing heterocycle that is widely used in organic synthesis and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,3-dihydroindole-1-carbonyl)-N,N-diethylthiophene-3-sulfonamide typically involves multicomponent reactions that incorporate both indole and thiophene scaffolds . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability . The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-(2,3-dihydroindole-1-carbonyl)-N,N-diethylthiophene-3-sulfonamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution . These reactions can be used to modify the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols . Substitution reactions can introduce various functional groups into the molecule, enhancing its versatility .
Scientific Research Applications
5-(2,3-dihydroindole-1-carbonyl)-N,N-diethylthiophene-3-sulfonamide has a wide range of scientific research applications . In chemistry, it is used as a building block for the synthesis of more complex molecules . In medicine, it may be explored as a drug candidate for various diseases . In industry, it can be used in the development of advanced materials and catalysts .
Mechanism of Action
The mechanism of action of 5-(2,3-dihydroindole-1-carbonyl)-N,N-diethylthiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways . The indole moiety can interact with various enzymes and receptors, modulating their activity . The thiophene sulfonamide group can enhance the compound’s binding affinity and selectivity for its targets . These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other indole-thiophene derivatives and sulfonamide-containing molecules . Examples include 5-(2,3-dihydroindole-1-carbonyl)-N,N-dimethylthiophene-3-sulfonamide and 5-(2,3-dihydroindole-1-carbonyl)-N,N-diethylfuran-3-sulfonamide .
Uniqueness: What sets 5-(2,3-dihydroindole-1-carbonyl)-N,N-diethylthiophene-3-sulfonamide apart is its unique combination of indole and thiophene moieties, which offers a distinct set of chemical and biological properties . This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-(2,3-dihydroindole-1-carbonyl)-N,N-diethylthiophene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-3-18(4-2)24(21,22)14-11-16(23-12-14)17(20)19-10-9-13-7-5-6-8-15(13)19/h5-8,11-12H,3-4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLMPPZPMDZFSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CSC(=C1)C(=O)N2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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